N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3-methylphenyl)thiourea
Overview
Description
N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N’-(3-methylphenyl)thiourea is a synthetic organic compound that belongs to the class of thiourea derivatives This compound is characterized by the presence of a pyrazole ring substituted with a 2-methylbenzyl group and a 3-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N’-(3-methylphenyl)thiourea typically involves the reaction of 1-(2-methylbenzyl)-1H-pyrazol-4-amine with 3-methylphenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product. The crude product is then purified by recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N’-(3-methylphenyl)thiourea can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N’-(3-methylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions are typically carried out using reagents like nitric acid for nitration and halogens for halogenation.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and catalysts.
Mechanism of Action
The mechanism of action of N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N’-(3-methylphenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- **N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N’-(4-methylphenyl)thiourea
- **N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N’-(2-methylphenyl)thiourea
- **N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N’-(3-chlorophenyl)thiourea
Uniqueness
N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N’-(3-methylphenyl)thiourea is unique due to its specific substitution pattern on the pyrazole and phenyl rings, which can influence its biological activity and chemical reactivity. The presence of the 2-methylbenzyl group and the 3-methylphenyl group may enhance its binding affinity to certain molecular targets, making it a promising candidate for further research and development.
Properties
IUPAC Name |
1-(3-methylphenyl)-3-[1-[(2-methylphenyl)methyl]pyrazol-4-yl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4S/c1-14-6-5-9-17(10-14)21-19(24)22-18-11-20-23(13-18)12-16-8-4-3-7-15(16)2/h3-11,13H,12H2,1-2H3,(H2,21,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWOBFJSNYJUFGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC2=CN(N=C2)CC3=CC=CC=C3C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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